1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine
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Overview
Description
1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core substituted with a fluoro group and a methyl group, along with an ethanamine side chain. The unique structural attributes of this compound make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:
Electrophilic Aromatic Substitution:
Formation of Ethanamine Side Chain: The ethanamine side chain can be introduced via nucleophilic substitution reactions, where a halogenated biphenyl derivative reacts with an amine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ethanamine side chain into different functional groups, such as alcohols or alkanes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research explores its potential therapeutic applications, such as acting as a precursor for drug development.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions are influenced by the structural features of the compound, such as the presence of the fluoro and methyl groups .
Comparison with Similar Compounds
Similar compounds to 1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine include other biphenyl derivatives with different substituents. For example:
1-(4’-Chloro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine: Similar structure but with a chloro group instead of a fluoro group.
1-(4’-Fluoro-2’-ethyl-[1,1’-biphenyl]-4-yl)ethanamine: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of 1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine lies in its specific combination of substituents, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C15H16FN |
---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
1-[4-(4-fluoro-2-methylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H16FN/c1-10-9-14(16)7-8-15(10)13-5-3-12(4-6-13)11(2)17/h3-9,11H,17H2,1-2H3 |
InChI Key |
RNQQDXODHKOWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(C)N |
Origin of Product |
United States |
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